Bienvenue dans la boutique en ligne BenchChem!

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Tumor Imaging GRPR Targeting Radiopharmaceuticals

This ≥98% pure synthetic nonapeptide incorporates D-Phe6, Leu-NHEt13, and des-Met14 modifications, yielding a defined GRPR antagonist with picomolar affinity (IC₅₀ 0.70 nM) and no residual agonism. It achieves ≥10-fold potency over earlier antagonists and provides a tumor-to-kidney ratio of 5.2 in vivo—a 7.4-fold improvement over agonist vectors. The C-terminal ethylamide confers 4.4-fold higher binding affinity versus propylamide analogs. Essential for reproducible receptor binding, calcium mobilization, and cancer-targeting studies.

Molecular Formula C6H15NO5S
Molecular Weight 213.25 g/mol
CAS No. 10191-18-1
Cat. No. B157691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
CAS10191-18-1
SynonymsBES
Molecular FormulaC6H15NO5S
Molecular Weight213.25 g/mol
Structural Identifiers
SMILESC(CO)[NH+](CCO)CCS(=O)(=O)[O-]
InChIInChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12)
InChIKeyAJTVSSFTXWNIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): CAS 10191-18-1 Procurement and Chemical Identification


(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic nonapeptide analog of the bombesin (6-14) fragment, characterized by three specific structural modifications: a D-phenylalanine substitution at position 6 (D-Phe6), an N-ethylamide-modified leucine at position 13 (Leu-NHEt13), and deletion of methionine at position 14 (des-Met14). This compound is an antagonist of the gastrin-releasing peptide receptor (GRPR/BB2) and is distinguished by its picomolar-range binding affinity. [1] It is commercially available under CAS number 10191-18-1 for research applications in oncology, neuroendocrinology, and receptor pharmacology.

Why Generic Bombesin Analogs Cannot Substitute for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)


Generic bombesin analogs exhibit substantial functional heterogeneity, spanning from full agonists to partial agonists and antagonists, with binding affinities varying by several orders of magnitude depending on the specific modification pattern. [1] The precise combination of D-Phe6, Leu-NHEt13, and des-Met14 in this compound confers a defined antagonist profile with picomolar-range binding affinity that cannot be reliably replicated by alternative analogs. [2] Experimental studies demonstrate that even minor structural deviations—such as using an agonist scaffold instead of an antagonist scaffold—produce profoundly different in vivo targeting outcomes, with tumor-to-background ratios differing by up to 7.4-fold. [3] Procurement of a specific, well-characterized antagonist is therefore essential for experimental reproducibility and for applications requiring unambiguous GRPR antagonism without residual agonistic activity.

Quantitative Evidence Guide: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Differentiation Data


Antagonist vs. Agonist: Tumor-to-Kidney Targeting Ratio Comparison

The antagonist-based scaffold (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), when radiolabeled as Demobesin 1, achieves a tumor-to-kidney ratio of 5.2 at 4 hours post-injection, compared to only 0.7 for the agonist-based Demobesin 4. [1] This 7.4-fold improvement in tumor-to-kidney ratio translates directly to superior imaging contrast and reduced renal background interference in preclinical models.

Tumor Imaging GRPR Targeting Radiopharmaceuticals Prostate Cancer

Receptor Binding Affinity: Direct IC50 Comparison with Native Agonist

In competitive radioligand binding assays using PC-3 human prostate cancer cells, the radiolabeled derivative Demobesin 1 (incorporating the (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) scaffold) exhibited an IC50 of 0.70 ± 0.08 nM, compared to 1.5 ± 0.20 nM for the native agonist [Tyr4]bombesin. [1] The antagonist scaffold demonstrates approximately 2.1-fold higher binding affinity.

Receptor Binding GRPR Affinity Radioligand Displacement PC-3 Cells

C-Terminal Ethylamide Modification: Binding Affinity Gain Over Propylamide Analog

Within the des-Met14 bombesin antagonist series, the C-terminal N-ethylamide modification (Leu-NHEt13) in (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) yields an IC50 of 1.6 nM against guinea pig pancreatic acini, compared to 7.0 nM for the structurally similar N-propylamide analog [D-Phe6, Leu-NHCH2CH2CH313, des Met14] BBN [6-14]. [1] This represents a 4.4-fold improvement in binding affinity conferred specifically by the ethylamide versus propylamide C-terminal modification.

Structure-Activity Relationship C-Terminal Modification Antagonist Design Receptor Pharmacology

GRPR Selectivity: In Vivo Tumor Uptake Blockade Quantification

In vivo receptor specificity of the (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) scaffold has been validated through competitive blockade studies: pre-administration of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) reduces tumor uptake of the GRPR-targeted radiotracer [68Ga]Ga-ProBOMB1 by 62% in preclinical models. [1] This quantitative reduction confirms that the compound effectively and specifically occupies GRPR binding sites in vivo, validating its utility as a competitive antagonist.

Receptor Specificity Tumor Uptake GRPR Blockade Prostate Cancer

Antagonist Potency Class: Picomolar IC50 Differentiation from Nanomolar-Class Antagonists

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exhibits IC50 values approaching the picomolar range for inhibition of cellular secretion and growth, placing it in the highest potency class among bombesin antagonists. [1] By comparison, the widely studied [D-Phe6,Leu13,ψCH2NHLeu14]bombesin-(6-14) exhibits an IC50 of 5 nM [2], while the earlier antagonist [Leu13, ψCH2NHLeu14]bombesin (analogue I) shows IC50 values of 18–30 nM for inhibiting bombesin-stimulated amylase secretion. [3] This represents at least a 10- to 30-fold potency advantage for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) over these comparator antagonists.

Antagonist Potency IC50 Classification Bombesin Antagonists Cancer Research

Optimal Application Scenarios for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in Research and Industrial Settings


GRPR-Targeted Radiopharmaceutical Development

The antagonist scaffold of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is directly validated for radiopharmaceutical development, with the tumor-to-kidney ratio of 5.2 at 4 hours post-injection demonstrating a 7.4-fold improvement over agonist-based targeting vectors. [1] This compound serves as the pharmacophoric core for developing high-contrast SPECT and PET imaging agents targeting GRPR-overexpressing malignancies including prostate, breast, and small cell lung cancers. The high affinity (IC50 0.70 ± 0.08 nM) and demonstrated in vivo target engagement (62% tumor uptake blockade) provide the quantitative foundation for radiopharmaceutical design. [2][3]

GRPR Antagonist Reference Standard for In Vitro Pharmacology

With IC50 values approaching the picomolar range, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) provides a ≥10- to 30-fold potency advantage over earlier antagonist classes such as [D-Phe6,Leu13,ψCH2NHLeu14]bombesin-(6-14) (IC50 5 nM). [1][2] This compound is appropriate for use as a high-potency reference antagonist in receptor binding assays, calcium mobilization studies, and proliferation assays where maximal GRPR blockade at minimal concentrations is required. The defined antagonist profile (lacking partial agonist activity) ensures unambiguous interpretation of GRPR-mediated signaling outcomes.

Cancer Cell Growth and Secretion Inhibition Studies

The compound's picomolar-range IC50 values for inhibiting cellular secretion and growth are directly relevant to research on GRPR-driven autocrine and paracrine signaling in neuroendocrine tumors. [1] The 62% in vivo tumor uptake blockade data confirms that the compound effectively competes with endogenous GRPR ligands at tumor-expressed receptors, making it suitable for studies investigating GRPR-dependent proliferation pathways in prostate, pancreatic, and small cell lung cancer models. [2]

Structure-Activity Relationship (SAR) Studies of C-Terminal Bombesin Modifications

The specific C-terminal N-ethylamide modification in (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) confers a 4.4-fold higher binding affinity (IC50 1.6 nM) compared to the structurally similar propylamide analog (IC50 7.0 nM). [1] This compound therefore serves as a defined reference point for SAR studies investigating the effect of C-terminal alkylamide chain length on GRPR binding, antagonist potency, and functional selectivity. The precise structural identity of the Leu-NHEt13 moiety provides a reproducible benchmark for comparative medicinal chemistry investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.